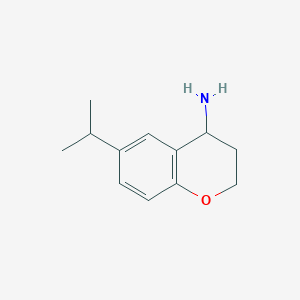
6-Isopropylchroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropylchroman-4-amine is a heterocyclic compound that belongs to the chroman family It is characterized by a chroman ring system with an isopropyl group at the 6th position and an amine group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylchroman-4-amine typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of an acid catalyst to form the chroman ring system. The isopropyl group can be introduced via Friedel-Crafts alkylation, and the amine group can be added through reductive amination of the corresponding ketone.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:
Cyclization: Formation of the chroman ring.
Alkylation: Introduction of the isopropyl group.
Amination: Conversion of the ketone to the amine.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Isopropylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the amine group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted chroman-4-amines.
Applications De Recherche Scientifique
6-Isopropylchroman-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique pharmacological profile.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Isopropylchroman-4-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the isopropyl and amine groups but shares the chroman ring system.
6-Methylchroman-4-amine: Similar structure with a methyl group instead of an isopropyl group.
4-Amino-2,3-dihydro-1-benzopyran: Similar amine group but different ring structure.
Uniqueness: 6-Isopropylchroman-4-amine is unique due to the presence of both the isopropyl and amine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C12H17NO/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8,11H,5-6,13H2,1-2H3 |
Clé InChI |
PSDNIJBKFHYFOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)OCCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)

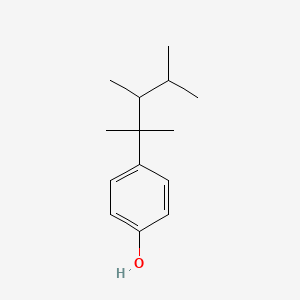
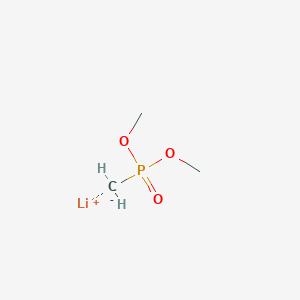
![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)
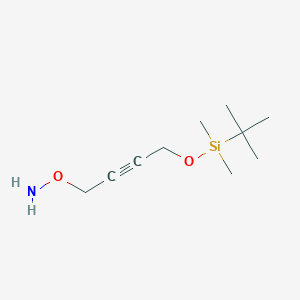
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)
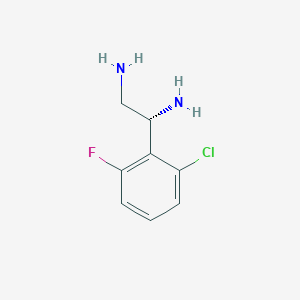
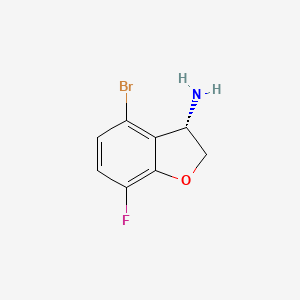

![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)
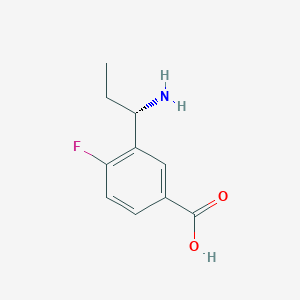
![(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)
